Potency vs. ML364
STD1T exhibits selective inhibition of USP2a versus USP7 at 10 μM, with no detectable activity against USP7 at this concentration . In contrast, the pan-DUB inhibitor PR619 demonstrates EC50 values of 7.2 μM for USP2 and 6.86 μM for USP7, indicating minimal selectivity between these two USP family members [1]. The nonselective isopeptidase inhibitor NSC632839 inhibits USP2 with an EC50 of 45±4 μM and USP7 with an EC50 of 37±1 μM, representing only a 1.2-fold difference [2].
| Evidence Dimension | Selectivity ratio for USP2a vs. USP7 |
|---|---|
| Target Compound Data | No USP7 inhibition at 10 μM; USP2a IC50 = 3.3 μM |
| Comparator Or Baseline | PR619: USP2 EC50 = 7.2 μM, USP7 EC50 = 6.86 μM (ratio = 1.05-fold); NSC632839: USP2 EC50 = 45 μM, USP7 EC50 = 37 μM (ratio = 1.2-fold) |
| Quantified Difference | STD1T exhibits >3-fold selectivity window at 10 μM vs. PR619 (1.05-fold) and NSC632839 (1.2-fold) |
| Conditions | Biochemical assay using recombinant USP2a and USP7 enzymes; Ub-AMC substrate for STD1T and PR619; Ub-PLA2 cleavage assay for NSC632839 |
Why This Matters
Researchers requiring unambiguous assignment of USP2a-specific cellular phenotypes cannot rely on broad-spectrum inhibitors like PR619 or NSC632839; STD1T's demonstrated selectivity over USP7 at functional concentrations enables cleaner mechanistic interpretation.
- [1] MedChemExpress. PR-619. MedChemExpress Product Datasheet. Catalog No. HY-13817. View Source
- [2] MedChemExpress. NSC632839. MedChemExpress Product Datasheet. Catalog No. HY-100574. View Source
